3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)9-12-11-8-4-3-7(10(14)15)5-13(8)9/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWZAVFUAMIBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166874 | |
| Record name | 3-(1-Methylethyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-90-6 | |
| Record name | 3-(1-Methylethyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methylethyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with a pyridine derivative, followed by cyclization with a triazole precursor . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The isopropyl group in the target compound likely enhances lipophilicity compared to methyl analogs (LogP = 0.7359 for methyl) but less than phenyl derivatives . Fluorophenyl and trifluoromethyl groups improve metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
Synthetic Accessibility :
- Derivatives like 3-phenyl and 3-methyl analogs are synthesized via cyclization of hydrazine intermediates with carboxylic acids or isocyanates, as seen in pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidine synthesis (yield: 73–93%) .
Commercial and Regulatory Status
- The target compound is discontinued , whereas simpler analogs like [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 933708-92-0) remain available .
- Halogenated derivatives (e.g., 8-bromo) are marketed for research use, highlighting demand for modified triazolo-pyridines in medicinal chemistry .
Biological Activity
3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS Number: 1119450-90-6) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₁N₃O₂
- Molecular Weight : 205.22 g/mol
- Structure : The compound features a triazole ring fused to a pyridine, which is known to influence its biological activity.
Antimicrobial Activity
Research indicates that compounds with triazole and pyridine moieties often exhibit antimicrobial properties. For example, studies have shown that derivatives of triazolo-pyridine can inhibit the growth of various bacterial strains. The specific activity of 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid against pathogens such as Staphylococcus aureus and Escherichia coli has been documented in preliminary studies.
Cytotoxic Effects
The cytotoxicity of 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has been evaluated using various cancer cell lines. In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The IC50 values for these cell lines were found to be comparable to those of established chemotherapeutic agents.
The mechanism by which 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exerts its biological effects is thought to involve the inhibition of specific enzymes involved in cell proliferation and survival pathways. For instance:
- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase activity, leading to DNA damage in cancer cells.
- Induction of Apoptosis : The compound may promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazolo-pyridines and evaluated their anticancer activity. Among them, 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exhibited the highest potency against the tested cancer cell lines. The study highlighted the structure-activity relationship (SAR) indicating that the isopropyl group significantly enhances anticancer activity by increasing lipophilicity and cellular uptake.
Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of this compound against various pathogens. The results indicated that it effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating infections associated with biofilms.
Q & A
Q. Table 1. Comparative Yields of Oxidative Cyclization Methods
| Oxidant | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| NaOCl | None | Ethanol | 73 | |
| TBHP | I₂ | 1,4-Dioxane | 74 | |
| DDQ | None | DCM | <10 |
Q. Table 2. Key NMR Assignments
| Proton/Group | δ (ppm) | Multiplicity | Correlation (HSQC/HMBC) |
|---|---|---|---|
| C-6 COOH | 12.1 | Singlet | HMBC to C-5, C-7 |
| Isopropyl CH3 | 1.3–1.5 | Doublet | HSQC to C-3 |
| Triazole NH | 10.8 | Broad | Exchange with D₂O |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
